3-Isopropyl-1-methyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine
Description
3-Isopropyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS: 1248178-23-5) is a pyrazole-based heterocyclic compound featuring a thiophene substituent at the 4-position and an isopropyl group at the 3-position of the pyrazole core (Figure 1).
Properties
Molecular Formula |
C11H15N3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yl-4-thiophen-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H15N3S/c1-7(2)10-9(8-5-4-6-15-8)11(12)14(3)13-10/h4-7H,12H2,1-3H3 |
InChI Key |
QDZWJDRXYVMTMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1C2=CC=CS2)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-5-amine derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with key analogs:
Substituent Variations at the Pyrazole Core
Table 1: Structural and Functional Comparison of Pyrazole-5-amine Derivatives
Key Observations :
Substituent Effects on Bioactivity: The isopropyl group in the target compound may confer better target selectivity than smaller substituents (e.g., methyl or cyclopropyl) due to steric hindrance . Thiophene vs.
Pharmacokinetic Considerations :
Physicochemical Properties
Table 2: Molecular Properties
*Calculated using fragment-based methods.
- The target compound’s higher LogP (2.8 vs.
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